

Introduction: The Significance of a Multifunctional Scaffolding

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Compound of Interest

Compound Name: *3-Cyano-2,6-difluorobenzoic acid*

Cat. No.: *B1465808*

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3-Cyano-2,6-difluorobenzoic acid (CAS No. 1314971-48-6) is a highly functionalized aromatic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure is characterized by a benzoic acid core, strategically substituted with two fluorine atoms and a cyano (nitrile) group. This unique combination of electron-withdrawing groups imparts distinct electronic properties and steric influences, making it an attractive starting point for the synthesis of complex molecular architectures.[3]

The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, while the cyano and carboxylic acid groups offer multiple reactive handles for diverse chemical transformations.[4] Understanding the fundamental physical properties of this molecule is therefore a critical first step for any researcher aiming to incorporate it into a synthetic workflow or drug discovery program.

This guide provides a comprehensive overview of the known and predicted physical properties of **3-Cyano-2,6-difluorobenzoic acid**. Recognizing that experimental data for this specific molecule is limited in public literature, we will leverage data from structurally similar compounds to provide reasoned estimations. More importantly, we will detail the robust experimental methodologies required to determine these properties with high fidelity, empowering researchers to validate these characteristics in their own laboratories.

Molecular Structure and Key Identifiers

The precise arrangement of functional groups is fundamental to the molecule's reactivity and physical behavior. The ortho-fluorine atoms flank the carboxylic acid, influencing its acidity and conformation, while the meta-cyano group further withdraws electron density from the aromatic ring.

Caption: Chemical Structure of **3-Cyano-2,6-difluorobenzoic acid**.

Property	Value	Source
CAS Number	1314971-48-6	[1][2]
Molecular Formula	C ₈ H ₃ F ₂ NO ₂	[2]
Molecular Weight	183.12 g/mol	[2]
MDL Number	MFCD09907851	[1][2]
SMILES	O=C(O)C1=C(F)C=C(C#N)C=C1F	[5]
InChI Key	JCPGMDKZYAHBAC-UHFFFAOYSA-N	[6]

Physicochemical Properties: Knowns and Predictions

Directly measured physical properties for **3-Cyano-2,6-difluorobenzoic acid** are not widely published. However, we can infer probable values by examining closely related analogs. The data presented below is a combination of supplier information and predictions based on the properties of 2,6-difluorobenzoic acid and 4-cyano-2,6-difluorobenzoic acid.

Property	Value (Predicted/Reported)	Rationale & Comparative Insights
Appearance	White to off-white solid	Typical for small aromatic carboxylic acids.
Melting Point (°C)	~160-180 (Predicted)	2,6-Difluorobenzoic acid melts at 157-161 °C.[7][8] The addition of a polar cyano group is expected to increase crystal lattice energy, likely raising the melting point.
Boiling Point (°C)	>300 (Predicted)	The boiling point for the related 4-cyano-2,6-difluorobenzoic acid is predicted to be 303.9 °C.[9] High boiling points are characteristic of benzoic acids due to strong intermolecular hydrogen bonding.
Aqueous Solubility	Poorly soluble (Predicted)	Aromatic carboxylic acids generally have low water solubility. The hydrophobic benzene ring and the addition of fluorine atoms counteract the polarity of the acid and nitrile groups. The log of water solubility (log10WS) for 2,6-difluorobenzoic acid is calculated at -2.20.[10]
pKa	~1.5 - 2.0 (Predicted)	The pKa of 2,6-difluorobenzoic acid is predicted to be 2.34.[7] The additional electron-withdrawing cyano group at the meta position in the target molecule should further stabilize the carboxylate anion, making the acid stronger (i.e.,

lowering the pKa). For comparison, the predicted pKa of 4-cyano-2,6-difluorobenzoic acid is 1.68.[9]

LogP (Octanol/Water)

~1.5 - 2.0 (Predicted)

The calculated LogP for 2,6-difluorobenzoic acid is 1.66. [10] The cyano group will slightly increase polarity, but the overall molecule remains moderately lipophilic, a key consideration for drug development.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. Based on the functional groups present, the following spectral characteristics are expected.

- ¹H NMR: The spectrum will be complex due to ¹H-¹⁹F coupling. A single aromatic proton signal is expected, appearing as a multiplet in the downfield region (δ 7.5-8.5 ppm). The carboxylic acid proton will be a broad singlet, typically >10 ppm, and may be solvent-dependent.
- ¹³C NMR: Approximately 8 distinct signals are anticipated. The carboxylic carbonyl carbon will be significantly downfield (~160-170 ppm). The nitrile carbon will appear around 115-120 ppm. The aromatic carbons will resonate between ~110-165 ppm, with carbons directly bonded to fluorine showing large C-F coupling constants.[11][12]
- ¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic proton.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[13]

- C=O Stretch: A strong, sharp absorption around 1700-1720 cm^{-1} , typical for an aromatic carboxylic acid.[13]
- C≡N Stretch: A medium, sharp absorption in the 2220-2240 cm^{-1} region.
- C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm^{-1} .
- Mass Spectrometry (MS): The molecular ion peak (M+) in an ESI-negative mode would be expected at m/z 182.01 [M-H]⁻. Key fragmentation would likely involve the loss of CO₂ (44 Da) and HCN (27 Da).

Core Experimental Protocols for Property Determination

For researchers in drug development, rigorously determining these physical properties is non-negotiable. The following sections detail gold-standard methodologies.

Melting Point Determination via Capillary Method

Causality: The melting point is a primary indicator of purity. A sharp melting range (e.g., <1 °C) suggests a highly pure compound, while a broad or depressed range indicates the presence of impurities that disrupt the crystal lattice. The chosen heating rate is a critical parameter; a slow rate near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Protocol:

- Sample Preparation: Ensure the sample is completely dry by holding it under a high vacuum for several hours. Grind the crystalline sample into a fine powder.
- Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

- Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
- Measurement:
 - Set a rapid heating ramp (10-20 °C/min) for an initial scout measurement to quickly identify the approximate melting range.
 - Using a fresh sample, heat rapidly to ~20 °C below the scouted melting point.
 - Decrease the heating rate to 1-2 °C/min to allow for precise observation.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). Report this as the melting range.

Caption: Workflow for Capillary Melting Point Determination.

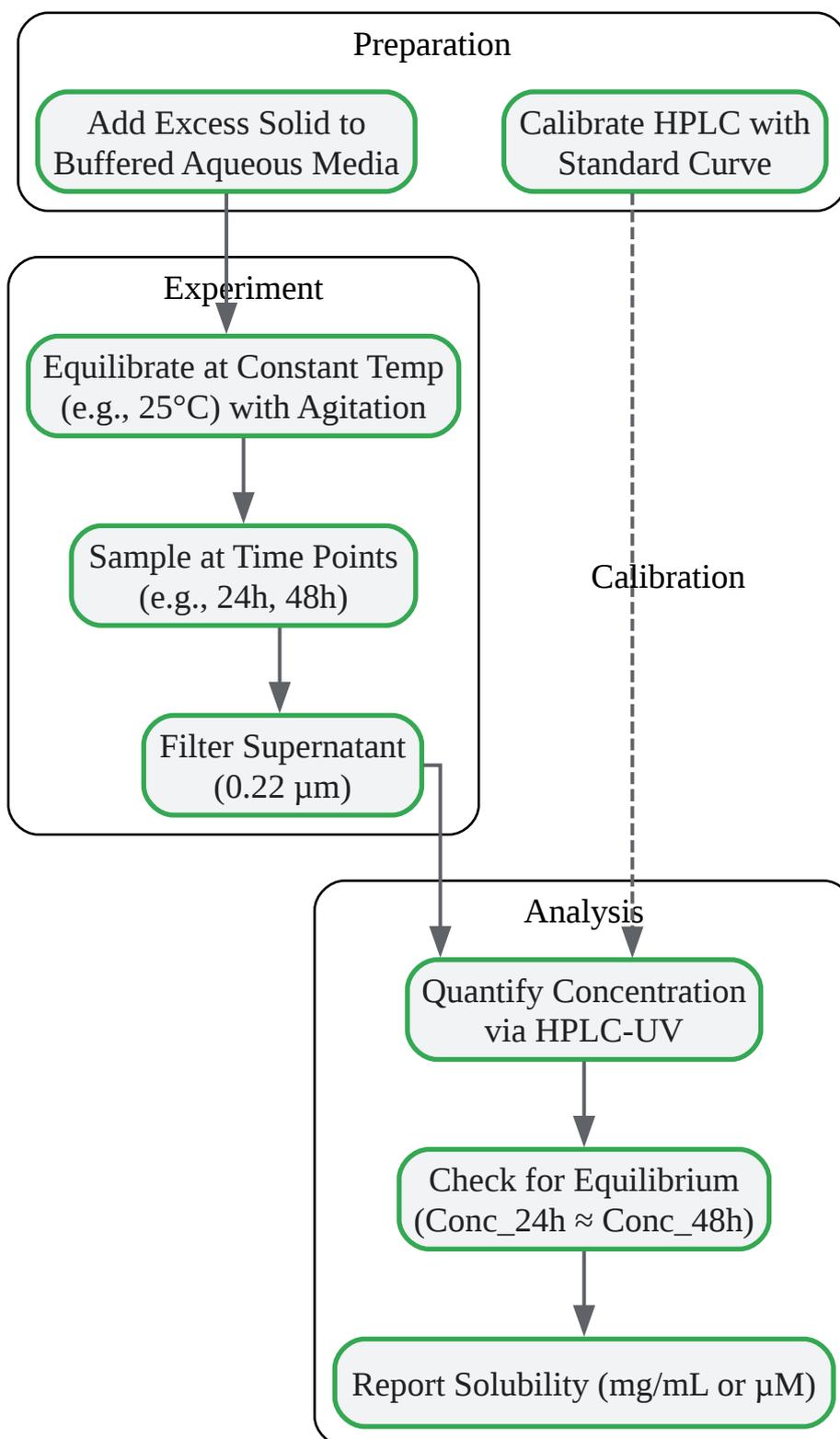
Thermodynamic Aqueous Solubility via Shake-Flask Method (ICH Guideline)

Causality: This method is considered the gold standard because it measures the true equilibrium solubility of a compound, a critical parameter for predicting oral bioavailability. By agitating an excess of the solid compound in water over an extended period (24-72 hours), the system reaches a steady state where the rate of dissolution equals the rate of precipitation. Using a buffer is crucial as the solubility of an ionizable compound like a carboxylic acid is highly pH-dependent. Analysis by a validated, specific method like HPLC prevents interference from potential impurities or degradants.

Protocol:

- System Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).
- Sample Addition: Add an excess amount of solid **3-Cyano-2,6-difluorobenzoic acid** to a known volume of the buffer in a sealed, inert vial. "Excess" is confirmed by visually observing undissolved solid at the end of the experiment.

- **Equilibration:** Place the vial in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours. A 48 or 72-hour time point is recommended to ensure equilibrium has been reached.
- **Phase Separation:** Allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
- **Quantification:**
 - Dilute the filtered supernatant with a suitable mobile phase.
 - Analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
 - Prepare a standard curve of the compound with known concentrations to ensure accurate quantification.
- **Validation:** The result is considered valid if the concentrations measured at two consecutive time points (e.g., 24h and 48h) are within acceptable variance (<10%).



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Caption: Workflow for Shake-Flask Solubility Determination.

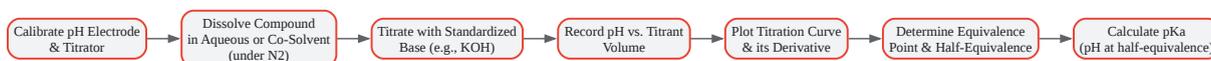
Acidity Constant (pKa) Determination via Potentiometric Titration

Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration directly measures this property by monitoring the change in pH as a strong base is added to a solution of the acidic compound. For poorly soluble compounds, a co-solvent system is necessary to dissolve the analyte, and the "apparent pKa" (pKa*) is measured. This value can then be extrapolated back to a fully aqueous environment using methods like the Yasuda-Shedlovsky plot, ensuring the clinical relevance of the data.

Protocol:

- System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, 10). Use a jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).
- Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For poorly soluble compounds, a co-solvent like methanol or DMSO mixed with water is used. Sparge the solution with an inert gas (N₂ or Ar) to remove dissolved CO₂, which can interfere with the measurement.
- Titration:
 - Immerse the calibrated pH electrode and the tip of a calibrated automated burette containing a standardized strong base (e.g., 0.1 M KOH).
 - Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
 - Record the pH value versus the volume of titrant added.
- Data Analysis:
 - Plot the titration curve (pH vs. volume). The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

- For higher accuracy, calculate the first derivative of the curve (dpH/dV); the peak of this derivative plot indicates the equivalence point.
- If a co-solvent was used, repeat the experiment at several different co-solvent ratios and extrapolate to 0% co-solvent to determine the aqueous pKa.



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Caption: Workflow for Potentiometric pKa Determination.

Relevance in Drug Discovery and Chemical Synthesis

The trifecta of functional groups on **3-Cyano-2,6-difluorobenzoic acid** makes it a valuable precursor. The difluorophenyl moiety is a common feature in potent and selective enzyme inhibitors and receptor antagonists. For instance, derivatives of 2,6-difluorobenzoic acid are used in the development of ROR γ t inverse agonists for inflammatory diseases and as agrochemicals.[8][14] The carboxylic acid can be converted into amides, esters, or other functional groups, while the nitrile can be reduced to an amine or hydrolyzed to an amide, providing avenues for extensive library synthesis and structure-activity relationship (SAR) studies.

Safety and Handling

- Hazard Classification: Irritant.[2]
- Precautionary Statements: GHS statements indicate that this compound may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[2]
- Recommended PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

- Storage: Store in a cool, dry place in a tightly sealed container.

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